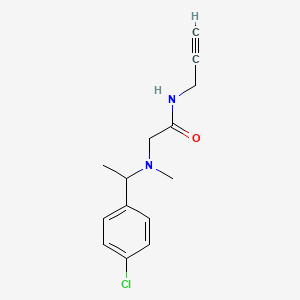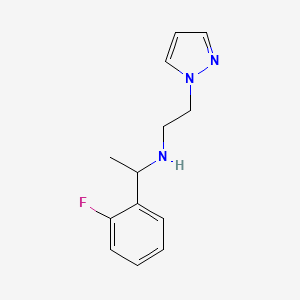![molecular formula C31H39O2PSi3 B14913796 (2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organosilicon compound It is characterized by the presence of a trisiloxane group attached to a biphenyl structure, which is further bonded to a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a trisiloxane precursor reacts with a biphenyl derivative in the presence of a platinum complex catalyst . The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Hydrosilylation: The trisiloxane group can react with unsaturated compounds to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Hydrosilylation: Platinum or rhodium complexes are often used as catalysts under inert atmosphere and moderate temperatures.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Hydrosilylation: Silicon-containing organic compounds with new Si-C bonds.
Aplicaciones Científicas De Investigación
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is largely dependent on its role in specific applications:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating various catalytic cycles.
Materials Science: The trisiloxane group interacts with polymer matrices, enhancing their properties through physical and chemical interactions.
Pharmaceuticals: It can interact with cell membranes, potentially altering their permeability and facilitating the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with similar hydrophobic properties.
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: A simpler trisiloxane derivative used in various industrial applications.
Uniqueness
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a trisiloxane group with a biphenyl and diphenylphosphane moiety This structure imparts a combination of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds
Propiedades
Fórmula molecular |
C31H39O2PSi3 |
|---|---|
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
[2-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H39O2PSi3/c1-35(2,3)32-37(7,33-36(4,5)6)31-25-17-15-23-29(31)28-22-14-16-24-30(28)34(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-25H,1-7H3 |
Clave InChI |
DPVVDNWXPCDYDE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)








